![molecular formula C26H26N2O6S B12299679 6-{3-[(2,3-Dihydro-1H-inden-5-yl)oxy]-3-oxo-2-phenylpropanamido}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12299679.png)
6-{3-[(2,3-Dihydro-1H-inden-5-yl)oxy]-3-oxo-2-phenylpropanamido}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
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Overview
Description
The compound 6-{3-[(2,3-Dihydro-1H-inden-5-yl)oxy]-3-oxo-2-phenylpropanamido}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid is a β-lactam antibiotic derivative featuring a 4-thia-1-azabicyclo[3.2.0]heptane core. Its unique side chain includes a 2,3-dihydroinden-5-yloxy group and a phenylpropanamido moiety, which likely enhances lipophilicity and influences antibacterial activity.
Preparation Methods
Carindacillin is synthesized through a series of chemical reactions starting from carbenicillin. The synthetic route involves the esterification of carbenicillin with indanyl . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the esterification process. Industrial production methods for carindacillin involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
Carindacillin undergoes hydrolysis in vivo to produce carbenicillin . The primary reaction it undergoes is hydrolysis, which is facilitated by enzymes in the small intestine. This hydrolysis reaction converts carindacillin into its active form, carbenicillin, which then exerts its antibacterial effects . Common reagents and conditions for this reaction include water and enzymatic catalysts. The major product formed from this reaction is carbenicillin .
Scientific Research Applications
Carindacillin has been extensively studied for its antibacterial properties. It is used in scientific research to investigate the treatment of urinary tract infections and prostatitis . In chemistry, carindacillin is used as a model compound to study the hydrolysis of ester prodrugs. In biology, it is used to understand the mechanisms of bacterial resistance to penicillin antibiotics. In medicine, carindacillin is used to treat infections caused by susceptible bacteria . In industry, it is used in the development of new antibacterial agents and formulations .
Mechanism of Action
Carindacillin exerts its effects by interfering with the final cell wall synthesis in susceptible bacteria . After absorption via the small intestine, carindacillin is hydrolyzed into carbenicillin . Carbenicillin then binds to penicillin-binding proteins (PBPs) on the bacterial cell wall, inhibiting the transpeptidation step of peptidoglycan synthesis . This inhibition weakens the bacterial cell wall, leading to cell lysis and death . The molecular targets involved are the PBPs, and the pathway affected is the peptidoglycan synthesis pathway .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Physicochemical Properties
The target compound shares the 4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid core with other β-lactams but differs in the substituent at the 6-position. Key comparisons include:
Key Observations :
- Melting points correlate with side-chain complexity: Dicloxacillin (470 g/mol) and Compound 4e (150–152°C) have higher values due to aromatic stacking .
Antibacterial Efficacy:
- Ampicillin : Broad-spectrum activity against Gram-positive and some Gram-negative bacteria but susceptible to β-lactamases .
- Dicloxacillin/Oxacillin : Narrower spectrum but resistant to staphylococcal β-lactamases due to steric hindrance from the isoxazole group .
- Compound 4e () : Moderate activity against methicillin-resistant Staphylococcus aureus (MRSA), attributed to the methoxynaphthyl group enhancing membrane penetration .
- Target Compound : Predicted to exhibit activity against β-lactamase-producing strains due to the indenyloxy group’s bulk, though empirical data are lacking.
Spectroscopic Characterization
- NMR Trends : highlights that substituents alter chemical shifts in regions A (positions 39–44) and B (29–36) of the bicyclic core. The target compound’s indenyloxy group would likely cause distinct shifts in these regions, aiding structural confirmation .
- IR Spectroscopy : Expected C=O stretches at ~1770 cm⁻¹ (β-lactam) and ~1680 cm⁻¹ (amide), consistent with analogues .
Biological Activity
The compound 6-{3-[(2,3-Dihydro-1H-inden-5-yl)oxy]-3-oxo-2-phenylpropanamido}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
Property | Details |
---|---|
IUPAC Name | This compound |
Molecular Formula | C20H24N2O5S |
Molecular Weight | 396.48 g/mol |
CAS Number | 1203403-88-6 |
The structure features a bicyclic core with various functional groups that may contribute to its biological activity.
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, affecting metabolic pathways and cellular processes.
- Receptor Interaction : It could interact with various receptors in the body, influencing signaling pathways that regulate physiological responses.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, making it a candidate for further investigation in infectious disease contexts.
Pharmacological Effects
Research indicates that the compound exhibits a range of pharmacological effects:
- Antimicrobial Activity : In vitro studies have shown that the compound demonstrates significant activity against a variety of bacterial strains, suggesting potential as an antibiotic agent .
- Anti-inflammatory Effects : The compound has been noted for its ability to modulate inflammatory responses, which could be beneficial in treating conditions characterized by chronic inflammation.
- Neuroprotective Properties : Some studies suggest that it may offer neuroprotective effects, potentially beneficial in neurodegenerative diseases .
Case Studies and Research Findings
Several studies highlight the biological activities of this compound:
-
Study on Antimicrobial Properties : A recent study assessed the efficacy of the compound against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated a minimum inhibitory concentration (MIC) significantly lower than that of conventional antibiotics, suggesting its potential as a novel antimicrobial agent .
Bacterial Strain MIC (µg/mL) MRSA 8 E. coli 16 Pseudomonas aeruginosa 32 - Neuroprotective Study : In a model of neurodegeneration induced by oxidative stress, administration of the compound resulted in reduced neuronal cell death and improved functional outcomes compared to controls .
Toxicological Profile
Understanding the safety profile is crucial for any therapeutic application. Preliminary toxicological assessments indicate that while the compound shows promising biological activity, further studies are necessary to fully elucidate its safety and efficacy in vivo.
Properties
Molecular Formula |
C26H26N2O6S |
---|---|
Molecular Weight |
494.6 g/mol |
IUPAC Name |
6-[[3-(2,3-dihydro-1H-inden-5-yloxy)-3-oxo-2-phenylpropanoyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C26H26N2O6S/c1-26(2)20(24(31)32)28-22(30)19(23(28)35-26)27-21(29)18(15-7-4-3-5-8-15)25(33)34-17-12-11-14-9-6-10-16(14)13-17/h3-5,7-8,11-13,18-20,23H,6,9-10H2,1-2H3,(H,27,29)(H,31,32) |
InChI Key |
JIRBAUWICKGBFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)OC4=CC5=C(CCC5)C=C4)C(=O)O)C |
Origin of Product |
United States |
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